An In-depth Technical Guide to H-D-Phe(4-Me)-OH: Chemical Properties and Structure
An In-depth Technical Guide to H-D-Phe(4-Me)-OH: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
H-D-Phe(4-Me)-OH, also known as D-4-Methylphenylalanine, is a non-proteinogenic amino acid that serves as a crucial chiral building block in medicinal chemistry and drug discovery. Its structural similarity to D-phenylalanine, combined with the presence of a methyl group on the phenyl ring, imparts unique properties that are leveraged in the design of novel therapeutic agents. This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and biological relevance of H-D-Phe(4-Me)-OH.
Chemical Properties and Structure
H-D-Phe(4-Me)-OH is a derivative of the amino acid D-phenylalanine with a methyl group substituted at the para-position of the phenyl ring. This modification influences its steric and electronic properties, which can impact its incorporation into peptides and its interaction with biological targets.
Table 1: Chemical Identifiers and Structural Information
| Identifier | Value |
| IUPAC Name | (2R)-2-amino-3-(4-methylphenyl)propanoic acid[1] |
| Synonyms | D-4-Methylphenylalanine, (R)-2-Amino-3-(p-tolyl)propanoic acid, H-D-Phe(p-Me)-OH[2] |
| CAS Number | 49759-61-7[1][2] |
| Molecular Formula | C₁₀H₁₃NO₂[1] |
| SMILES | CC1=CC=C(C=C1)C--INVALID-LINK--N[1] |
| InChI | InChI=1S/C10H13NO2/c1-7-2-4-8(5-3-7)6-9(11)10(12)13/h2-5,9H,6,11H2,1H3,(H,12,13)/t9-/m1/s1[1] |
Table 2: Physicochemical Properties
| Property | Value | Source |
| Molecular Weight | 179.22 g/mol | [1] |
| Melting Point | 243 - 250 °C (for L-enantiomer) | Chem-Impex |
| Boiling Point | 323.5 ± 30.0 °C (Predicted) | [2] |
| pKa | 2.23 ± 0.10 (Predicted) | [2][3] |
| XLogP3 | -1.2 | [1] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [2][3] |
Experimental Protocols
Detailed experimental protocols for the synthesis, purification, and analysis of H-D-Phe(4-Me)-OH are crucial for its application in research and development. While specific, optimized protocols for this particular molecule are often proprietary, the following sections provide detailed methodologies based on established procedures for similar D-amino acids.
Asymmetric Synthesis
The enantioselective synthesis of D-amino acids is of significant interest. Enzymatic and chemo-enzymatic methods are often employed to achieve high optical purity.
Method: Enzymatic Reductive Amination
This method utilizes an engineered D-amino acid dehydrogenase (DAADH) to catalyze the asymmetric synthesis of D-4-methylphenylalanine from its corresponding α-keto acid, 4-methylphenylpyruvic acid.
Materials:
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4-methylphenylpyruvic acid
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Ammonium (B1175870) chloride (NH₄Cl)
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Nicotinamide adenine (B156593) dinucleotide (NADH) or a suitable recycling system (e.g., glucose and glucose dehydrogenase)
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Engineered D-amino acid dehydrogenase (DAADH)
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Phosphate (B84403) buffer (e.g., 100 mM, pH 7.5)
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Reaction vessel with temperature and pH control
Procedure:
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Prepare a reaction mixture in the phosphate buffer containing 4-methylphenylpyruvic acid (e.g., 50 mM), an excess of ammonium chloride (e.g., 1 M), and NADH (e.g., 1 mM).
-
If using a cofactor recycling system, add glucose (e.g., 100 mM) and glucose dehydrogenase.
-
Initiate the reaction by adding the engineered D-amino acid dehydrogenase to the mixture.
-
Maintain the reaction at a controlled temperature (e.g., 30 °C) and pH (e.g., 7.5) with gentle agitation.
-
Monitor the progress of the reaction by a suitable analytical method, such as HPLC, to determine the conversion of the starting material and the formation of the D-amino acid.
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Upon completion, terminate the reaction by denaturing the enzyme (e.g., by heat treatment or pH shift).
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Proceed with the purification of the product.
Purification
Purification of the synthesized H-D-Phe(4-Me)-OH is essential to remove unreacted starting materials, byproducts, and the enzyme. Crystallization is a common method for purifying amino acids.
Method: Crystallization
Materials:
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Crude H-D-Phe(4-Me)-OH solution from the synthesis step
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Suitable solvent system (e.g., water-ethanol mixture)
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pH adjustment reagents (e.g., HCl, NaOH)
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Crystallization vessel
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Filtration apparatus
Procedure:
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Filter the reaction mixture to remove the denatured enzyme and any particulate matter.
-
Adjust the pH of the filtrate to the isoelectric point of H-D-Phe(4-Me)-OH to minimize its solubility.
-
Concentrate the solution under reduced pressure to induce supersaturation.
-
Slowly add a miscible anti-solvent, such as ethanol, to the aqueous solution to further decrease the solubility of the amino acid and promote crystallization.
-
Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.
-
Collect the crystals by filtration and wash them with a small amount of cold solvent (e.g., cold ethanol-water mixture) to remove residual impurities.
-
Dry the crystals under vacuum.
Analytical Methods
The identity and purity of the synthesized H-D-Phe(4-Me)-OH should be confirmed using appropriate analytical techniques.
Method: High-Performance Liquid Chromatography (HPLC)
Instrumentation:
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HPLC system with a UV detector
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Chiral stationary phase column (e.g., a cyclodextrin-based or Pirkle-type column) for enantiomeric purity determination or a C18 column for purity analysis.
Chromatographic Conditions (for purity on a C18 column):
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
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Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile
-
Gradient: A linear gradient from 5% to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 220 nm
-
Injection Volume: 10 µL
Method: Nuclear Magnetic Resonance (NMR) Spectroscopy
Instrumentation:
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NMR spectrometer (e.g., 400 MHz or higher)
Sample Preparation:
-
Dissolve a small amount of the purified product in a suitable deuterated solvent, such as Deuterium oxide (D₂O) or a mixture of D₂O and DCl/NaOD to ensure solubility.
Expected ¹H NMR Signals (in D₂O):
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A singlet for the methyl protons of the tolyl group (around 2.3 ppm).
-
A multiplet (often an AB quartet) for the aromatic protons (in the range of 7.1-7.3 ppm).
-
A multiplet for the β-protons of the side chain (around 3.0-3.3 ppm).
-
A multiplet for the α-proton (around 3.8-4.0 ppm).
Expected ¹³C NMR Signals (in D₂O):
-
A signal for the methyl carbon (around 20 ppm).
-
Signals for the aromatic carbons (in the range of 125-140 ppm).
-
A signal for the β-carbon (around 38 ppm).
-
A signal for the α-carbon (around 56 ppm).
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A signal for the carboxyl carbon (around 175 ppm).
Biological Relevance and Signaling Pathways
H-D-Phe(4-Me)-OH is a key component in the synthesis of inhibitors targeting specific enzymes and receptors involved in various disease-related signaling pathways.
Pin1 Signaling Pathway
The peptidyl-prolyl cis-trans isomerase NIMA-interacting 1 (Pin1) is a critical regulator of cell signaling and is often overexpressed in cancers. Pin1 specifically recognizes and isomerizes phosphorylated Ser/Thr-Pro motifs in its substrate proteins, leading to conformational changes that can affect their activity, stability, and localization. Inhibitors of Pin1 are being investigated as potential anti-cancer therapeutics. H-D-Phe(4-Me)-OH has been incorporated into molecules designed to inhibit Pin1.
Caption: Role of H-D-Phe(4-Me)-OH-based inhibitors in the Pin1 signaling pathway.
Formyl Peptide Receptor Signaling Pathway
Formyl peptide receptors (FPRs) are a class of G protein-coupled receptors (GPCRs) primarily expressed on phagocytic leukocytes and are involved in the inflammatory response. They recognize N-formyl peptides derived from bacteria and mitochondria. Antagonists of FPRs are of interest for the treatment of inflammatory diseases. H-D-Phe(4-Me)-OH has been used in the synthesis of FPR1 antagonists.
